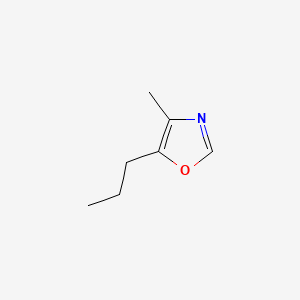
Oxazole, 4-methyl-5-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4-methyl-5-propyl-, is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives, including 4-methyl-5-propyl-oxazole, can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods: Industrial production of oxazole derivatives often involves the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have gained popularity due to their high stability and ease of separation from the reaction mixture using an external magnet . These catalysts facilitate the synthesis of various oxazole derivatives under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Oxazole, 4-methyl-5-propyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound can be deprotonated at the C2 position, leading to the formation of lithio salts that exist in equilibrium with ring-opened enolate-isonitrile .
Common Reagents and Conditions: Common reagents used in the reactions of oxazole derivatives include manganese dioxide for oxidation, sodium hydride for deprotonation, and dimethylformamide for formylation . These reactions typically occur under mild conditions, making them suitable for various synthetic applications .
Major Products Formed: The major products formed from the reactions of oxazole derivatives depend on the specific reagents and conditions used. For example, oxidation of oxazolines can yield oxazoles, while deprotonation can lead to the formation of lithio salts .
Wissenschaftliche Forschungsanwendungen
Oxazole, 4-methyl-5-propyl-, has a wide range of scientific research applications. In chemistry, it serves as an intermediate for the synthesis of new chemical entities . In biology and medicine, oxazole derivatives are known for their antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These compounds are also used in the development of pharmaceuticals, such as aleglitazar (an antidiabetic agent), ditazole (a platelet aggregation inhibitor), and mubritinib (a tyrosine kinase inhibitor) .
Wirkmechanismus
The mechanism of action of oxazole, 4-methyl-5-propyl-, involves its interaction with specific molecular targets and pathways. For instance, some oxazole derivatives inhibit enzymes like DPP-IV, which plays a role in glucose metabolism . The compound’s biological activities are attributed to its ability to interact with various proteins and enzymes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to oxazole, 4-methyl-5-propyl-, include other oxazole derivatives such as 2-methoxy-5-chlorobenzo[d]oxazole, 2-ethoxybenzo[d]oxazole, and 2-ethoxy-5-chlorobenzo[d]oxazole . These compounds share the oxazole core structure but differ in their substituents, leading to variations in their biological activities.
Uniqueness: Oxazole, 4-methyl-5-propyl-, is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl and propyl groups at positions 4 and 5, respectively, influences the compound’s reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
27744-95-2 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
4-methyl-5-propyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-3-4-7-6(2)8-5-9-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
OEDUIZIHFYJRDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


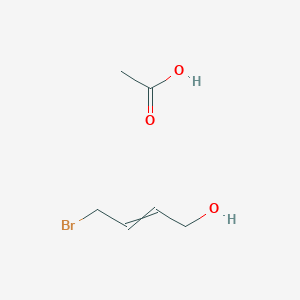

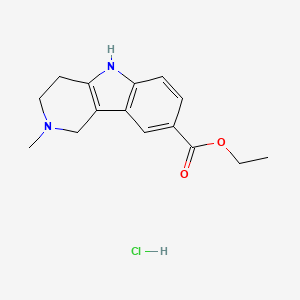
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
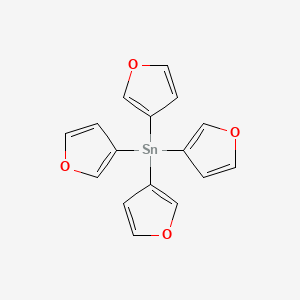
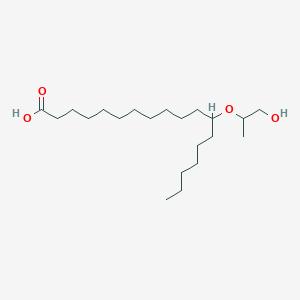
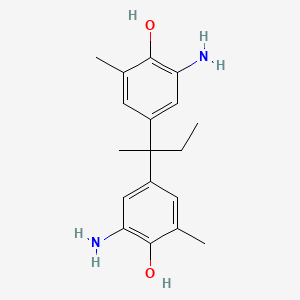
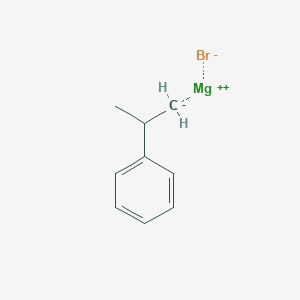
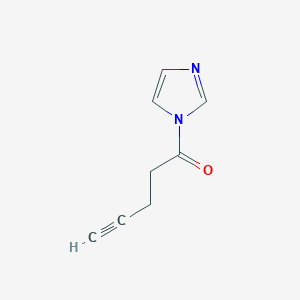
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
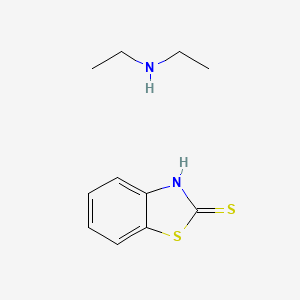
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
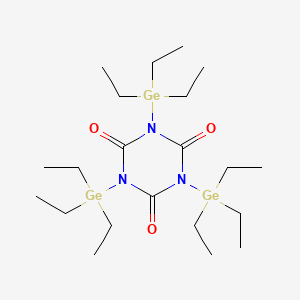
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
